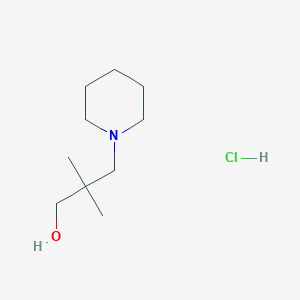

2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride

Description

Properties

Molecular Formula |

C10H22ClNO |

|---|---|

Molecular Weight |

207.74 g/mol |

IUPAC Name |

2,2-dimethyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(2,9-12)8-11-6-4-3-5-7-11;/h12H,3-9H2,1-2H3;1H |

InChI Key |

WXZUXRQRKFXXBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1CCCCC1)CO.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the piperidine ring followed by the introduction of the 2,2-dimethylpropan-1-ol side chain, or vice versa. Key steps include reductive amination, catalytic hydrogenation, and protection/deprotection strategies to ensure selectivity and high yields.

Reductive Amination Approach

A common and effective method involves reductive amination of a suitable aldehyde or ketone with a piperidine derivative, followed by reduction with sodium cyanoborohydride or catalytic hydrogenation. For example, 3-(piperidin-4-yl)-propan-1-ol can be reacted with formaldehyde under mildly acidic conditions in the presence of sodium cyanoborohydride to yield the corresponding N-methylated piperidine derivative with a propanol side chain.

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination of 3-(piperidin-4-yl)-propan-1-ol with formaldehyde | Formalin (6.33 g, 211 mmol), sodium cyanoborohydride (3.31 g, 52.7 mmol), acetic acid (3 mL), acetonitrile solvent, ambient temperature, 2 hours stirring | 80-90% (typical) | Reaction monitored by HPLC; product purified by silica gel chromatography |

| Hydrogenation | 5% rhodium-on-charcoal catalyst, water solvent, 50°C, 300 psi hydrogen pressure, 4-5 hours | >95% | Used to reduce pyridine to piperidine ring |

This method allows selective N-alkylation and reduction steps to form the piperidine ring with the desired side chain.

Catalytic Hydrogenation of Pyridine Precursors

Another robust method is the catalytic hydrogenation of 3-(pyridin-4-yl)propan-1-ol to the corresponding piperidine derivative. This process uses catalysts such as platinum(IV) oxide or palladium on carbon in acidic media under hydrogen pressure.

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation of 3-(pyridin-4-yl)propan-1-ol | PtO2 (2.5 g), Acetic acid (300 mL), 40°C, 735 psi hydrogen, 24 hours | >90% | Product used without further purification; confirmed by LRMS m/z 144.1 |

| Alternative catalyst | Pd/C, acetic acid, 20°C, atmospheric pressure, 6 hours | 57% | Product isolated as white solid after filtration and purification |

This approach is advantageous for converting aromatic pyridine rings into saturated piperidine rings while retaining the hydroxyl functionality.

Protection and Deprotection Strategies

To improve the selectivity and stability of intermediates, protection of the piperidine nitrogen is employed using tert-butoxycarbonyl (Boc) groups. The Boc-protected intermediates can be synthesized by reacting 3-(piperidin-4-yl)propan-1-ol with di-tert-butyl dicarbonate in the presence of base, followed by purification.

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of 3-(piperidin-4-yl)propan-1-ol | Di-tert-butyl dicarbonate (3.66 g), dichloromethane solvent, room temperature, 2 hours | 82-88% | Purified by silica gel chromatography; product is clear oil |

| Deprotection | Acidic conditions (e.g., HCl in ethyl acetate) | Quantitative | Yields hydrochloride salt of target compound |

This strategy facilitates handling and purification of intermediates and final products.

Formation of Hydrochloride Salt

The final step to obtain the hydrochloride salt of 2,2-dimethyl-3-piperidin-1-yl-propan-1-ol involves treatment of the free base with hydrogen chloride in an appropriate solvent (e.g., ethyl acetate). This step ensures the compound is isolated as a crystalline, stable hydrochloride salt suitable for storage and further applications.

- Addition of 4 M hydrogen chloride in ethyl acetate to the free base solution

- Precipitation of the hydrochloride salt

- Filtration and drying to yield off-white solid

This step is crucial for improving compound stability and handling.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|---|

| 1 | Reductive amination | Formalin, sodium cyanoborohydride, acetic acid, acetonitrile, RT, 2 h | 80-90 | N-methylated piperidine derivative | Purified by chromatography |

| 2 | Catalytic hydrogenation | PtO2 or Pd/C, acetic acid, H2 atmosphere, 20-40°C, 6-24 h | 57-98 | Piperidine alcohol | Used crude or purified |

| 3 | Boc protection | Di-tert-butyl dicarbonate, dichloromethane, RT, 2 h | 82-88 | Boc-protected intermediate | Facilitates purification |

| 4 | Boc deprotection & salt formation | HCl in ethyl acetate | Quantitative | Hydrochloride salt | Crystalline solid |

Research Discoveries and Analytical Data

- Nuclear Magnetic Resonance (NMR): Characterization of intermediates and final products typically shows expected chemical shifts for piperidine protons and hydroxyl methylene groups, confirming structure integrity.

- Mass Spectrometry (MS): Molecular ion peaks correspond well with calculated molecular weights, e.g., m/z 144 for piperidine alcohol intermediates.

- Infrared Spectroscopy (IR): Presence of hydroxyl groups (broad peak ~3290 cm^-1) and amine salt formation (sharp peaks ~1320 cm^-1) confirm functional groups and salt formation.

- Chromatography: Silica gel chromatography with gradients of methanol in dichloromethane or ethyl acetate/hexane mixtures provide effective purification routes.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of 2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride exhibit potent anticancer activity. A study synthesized several compounds based on the structure of 2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol and evaluated their effects on cancer cell lines such as HCT-116 and HeLa. The compounds displayed selective inhibitory actions against cancerous cells while sparing normal cells (IC50 values as low as 0.69 μM) . The mechanism of action is believed to involve the modulation of heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) signaling pathways, which are crucial for cancer cell survival .

Neuropharmacological Applications

The piperidine moiety in the compound is known for its neuroactive properties. Studies suggest that compounds containing piperidine rings can influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. For example, derivatives have shown promise in modulating dopamine and serotonin receptors, which are pivotal in treating conditions such as depression and schizophrenia .

Synthesis and Derivative Development

The synthesis of this compound often involves various chemical reactions aimed at enhancing its pharmacological properties. Researchers have explored modifications to improve potency and selectivity against specific biological targets. For instance, structural modifications via DCC (N,N'-Dicyclohexylcarbodiimide) coupling have been employed to create more effective analogs that retain the core piperidine structure while enhancing their biological activity .

Case Studies

Case Study: Anticancer Activity Assessment

A comprehensive study assessed the antiproliferative effects of synthesized derivatives on HCT-116 colorectal cancer cells. The results indicated that several compounds derived from this compound exhibited significant cytotoxicity with IC50 values ranging from 0.69 μM to over 11 μM, demonstrating a promising therapeutic window compared to standard chemotherapeutics like doxorubicin . Additionally, the study utilized DAPI staining to confirm nuclear disintegration in treated cells, indicating apoptosis .

Case Study: Neuropharmacological Effects

Another investigation focused on the neuropharmacological potential of piperidine derivatives derived from this compound. These compounds were tested for their effects on neurotransmitter release in vitro and showed modulation of serotonin receptor activity, suggesting their potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings:

Structural Differences: The target compound lacks aromatic or adamantane groups seen in Diphenylpyraline (antihistamine) and Memantine (Alzheimer’s drug), respectively. Its simpler structure may influence receptor selectivity . Compared to Amitriptyline, a tricyclic antidepressant, the target compound’s linear propanol-piperidine structure likely reduces affinity for serotonin/norepinephrine transporters but may enhance metabolic stability .

As a monohydrochloride salt, its solubility in aqueous media is moderate, contrasting with dihydrochloride salts (e.g., ’s compound), which exhibit higher solubility but lower lipophilicity .

Pharmacological Implications: Piperidine derivatives often target histamine H₁ or NMDA receptors. The hydroxyl group may facilitate hydrogen bonding, a feature shared with Memantine, which interacts with NMDA receptor pockets .

Biological Activity

2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride, a compound with the molecular formula , has garnered attention for its potential pharmacological properties. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

The compound is characterized by a piperidine ring structure, which is known for its role in various biological activities. The synthesis typically involves modifying existing piperidine derivatives to enhance their pharmacological profiles. For instance, structural modifications have been shown to affect receptor affinity and selectivity, particularly at sigma-1 and histamine H3 receptors, which are crucial in pain modulation and neuropharmacology .

1. Receptor Interaction

Research indicates that this compound exhibits significant binding affinity for sigma receptors. These receptors are implicated in various neurological processes, including pain perception and mood regulation. The compound's interaction with sigma receptors may provide insights into its analgesic properties .

2. Anticancer Properties

In studies evaluating similar piperidine derivatives, compounds have demonstrated selective cytotoxicity against cancer cell lines. For instance, derivatives were tested against HCT-116 cancer cells, showing promising results in inhibiting cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism of action appears to involve apoptosis induction and disruption of cellular signaling pathways associated with cancer progression.

3. Neuropharmacological Effects

The dual action on histamine H3 and sigma-1 receptors suggests that this compound may be effective in treating nociceptive and neuropathic pain. The modulation of these receptors can lead to significant analgesic effects without the side effects commonly associated with traditional opioids .

Research Findings

A comprehensive analysis of the biological activity of this compound reveals several key findings:

Case Study 1: Anticancer Activity

In a recent study, a series of piperidine derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The results indicated that compounds closely related to this compound exhibited significant antiproliferative effects specifically targeting cancerous cells while sparing normal cells .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of related piperidine compounds demonstrated their effectiveness in both acute and chronic pain models. The results highlighted the importance of the piperidine moiety in enhancing receptor selectivity and efficacy in pain relief scenarios .

Q & A

Q. What are the recommended methods for synthesizing 2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions between piperidine derivatives and appropriate carbonyl precursors. For example, refluxing with acetone and potassium carbonate (K₂CO₃) under anhydrous conditions is a common strategy to promote amine alkylation or acylation . Optimization steps include:

- Temperature Control : Maintaining 60–70°C during reflux to balance reaction rate and byproduct formation.

- Catalyst Selection : Using K₂CO₃ as a base to deprotonate intermediates and enhance nucleophilicity .

- Purification : Employing column chromatography or recrystallization to isolate the hydrochloride salt. Yield improvements may involve iterative adjustments of stoichiometry (e.g., 1.5:1 molar ratio of alkylating agent to precursor) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and stereochemistry, particularly for distinguishing dimethyl and piperidinyl groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% threshold for research-grade material) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H⁺] peak matching theoretical mass) .

- X-ray Crystallography : For absolute configuration determination, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different in vitro assays?

Methodological Answer: Contradictions may arise from assay-specific variables. Key strategies include:

- Orthogonal Assays : Validate target engagement using both fluorescence polarization (binding assays) and functional assays (e.g., cAMP modulation for GPCR targets) .

- Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (7.4) to mimic physiological conditions, as solubility or charge effects may alter activity .

- Metabolite Screening : Use LC-MS to rule out off-target interactions from degradation products .

- Dose-Response Curves : Ensure EC₅₀/IC₅₀ values are consistent across replicates; discrepancies may indicate assay interference (e.g., detergent incompatibility) .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in piperidine-recognizing targets (e.g., sigma-1 receptors). Focus on electrostatic complementarity between the protonated piperidine nitrogen and receptor carboxylate groups .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., Tyr/Lys motifs) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for analogs to rationalize activity differences, leveraging quantum mechanics/molecular mechanics (QM/MM) hybrid methods .

Q. How can researchers design experiments to elucidate the metabolic stability of this compound in preclinical models?

Methodological Answer:

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to track parent compound depletion (t₁/₂ calculation) .

- Cytochrome P450 Inhibition Assays : Test CYP3A4/2D6 inhibition via fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to identify metabolic liabilities .

- Stable Isotope Tracing : Administer ¹³C-labeled compound in hepatocytes and monitor metabolite formation via isotopic pattern analysis .

Q. What strategies mitigate stereochemical heterogeneity during synthesis, given the compound’s chiral centers?

Methodological Answer:

- Chiral Resolution : Use diastereomeric salt formation (e.g., tartaric acid derivatives) or chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column) .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps (e.g., Grignard additions) to enforce enantioselectivity .

- X-ray Crystallography : Confirm absolute configuration post-synthesis to validate stereochemical fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.